Methyl 4-(bromomethyl)thiazole-2-carboxylate
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Overview
Description
Methyl 4-(bromomethyl)thiazole-2-carboxylate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromomethyl group at the 4-position and a carboxylate ester group at the 2-position of the thiazole ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(bromomethyl)thiazole-2-carboxylate typically involves the bromination of methyl thiazole-2-carboxylate. One common method includes the reaction of methyl thiazole-2-carboxylate with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, resulting in the substitution of a hydrogen atom at the 4-position with a bromomethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(bromomethyl)thiazole-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new thiazole derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to convert the ester group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used under mild conditions, often in the presence of a base like triethylamine.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted thiazole derivatives, which can be further utilized in the synthesis of more complex molecules or in biological studies.
Scientific Research Applications
Methyl 4-(bromomethyl)thiazole-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active molecules.
Medicine: Thiazole derivatives have shown potential in the treatment of various diseases, including cancer and bacterial infections. This compound is used in the development of new therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-(bromomethyl)thiazole-2-carboxylate involves its interaction with biological targets such as enzymes and receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or the modulation of receptor function. The thiazole ring can also participate in π-π interactions and hydrogen bonding, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-methylthiazole-2-carboxylate: Lacks the bromine atom, resulting in different reactivity and biological activity.
Ethyl 4-(bromomethyl)thiazole-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester, affecting its solubility and reactivity.
4-(Bromomethyl)thiazole-2-carboxylic acid: The free carboxylic acid form, which has different chemical properties and applications.
Uniqueness
Methyl 4-(bromomethyl)thiazole-2-carboxylate is unique due to the presence of both the bromomethyl and ester functional groups, which provide versatility in chemical reactions and potential for diverse applications in research and industry. Its ability to undergo nucleophilic substitution and other reactions makes it a valuable intermediate in the synthesis of complex molecules.
Properties
IUPAC Name |
methyl 4-(bromomethyl)-1,3-thiazole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2S/c1-10-6(9)5-8-4(2-7)3-11-5/h3H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEXHSMMTASACN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CS1)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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